Hexylcyclohexane
Description
Overview of Cycloalkane Chemistry
Cycloalkanes, also known as cycloparaffins or naphthenes, are saturated hydrocarbons in which the carbon atoms are arranged in a ring structure. libretexts.orgwikipedia.orgnumberanalytics.com They consist solely of carbon-carbon single bonds and carbon-hydrogen bonds, with the general formula CₙH₂ₙ for a single ring. libretexts.orgbyjus.com This formula reflects the loss of two hydrogen atoms required to form the ring from a corresponding open-chain alkane. libretexts.org
The stability of cycloalkanes is influenced by ring strain. According to Baeyer's Strain Theory, any deviation from the ideal tetrahedral bond angle of 109.5° creates strain. slideshare.net Smaller rings like cyclopropane (B1198618) (60° bond angles) and cyclobutane (B1203170) (90° bond angles) exhibit significant angle strain, making them more reactive and prone to ring-opening reactions. slideshare.net Larger rings, such as cyclopentane (B165970) and cyclohexane (B81311), are more stable because their puckered, non-planar conformations allow bond angles to be much closer to the ideal tetrahedral angle. libretexts.orgslideshare.net Cyclohexane, for instance, predominantly adopts a stable "chair" conformation. libretexts.org Due to their ring shape allowing for a larger contact area, cycloalkanes exhibit stronger London dispersion forces and thus have higher boiling points, melting points, and densities compared to their straight-chain alkane counterparts. wikipedia.org
Historical Context of Hexylcyclohexane Studies
Early studies of hydrocarbons often focused on their synthesis, purification, and characterization to build a foundational understanding of their physical properties. The synthesis of specific hydrocarbons like this compound was part of a broader effort to create and analyze various molecular structures. A documented method for preparing n-hexylcyclohexane involved the catalytic hydrogenation of n-hexylbenzene. nih.gov In this process, n-hexylbenzene was treated with hydrogen gas over a nickel-on-kieselguhr catalyst at elevated temperatures (180-190 °C) and pressures (around 2100 lb/in²). nih.gov The resulting product was then purified by percolation through silica (B1680970) gel and fractional distillation to isolate the this compound. nih.gov Such synthetic methods were modifications of established techniques that typically involved creating an alcohol (a carbinol), dehydrating it to an olefin (alkene), and subsequently hydrogenating the olefin to the desired paraffin (B1166041) (alkane). nih.gov
Significance of this compound as a Model Compound in Chemical Research
This compound serves as a crucial model compound in several areas of chemical research due to its specific structure, which combines a cyclic and an aliphatic moiety, and its classification as an intermediate volatility organic compound.
This compound is a representative C12 long-chain alkane and is considered an important Intermediate Volatility Organic Compound (IVOC). researchgate.netacs.orgnih.gov IVOCs, which include long-chain alkanes (C₁₂–C₂₂), are significant precursors to Secondary Organic Aerosols (SOAs) in the atmosphere. mdpi.com The oxidation of IVOCs from sources like diesel fuel and vehicle exhaust can lead to the formation of low-volatility products that partition into the aerosol phase, contributing to air pollution. mdpi.comcopernicus.org
Research has shown that the chemical structure of these alkanes significantly impacts SOA formation. researchgate.netd-nb.info Laboratory chamber studies investigating the photooxidation of C12 alkanes have used this compound as a key example of a cyclic alkane. d-nb.infocopernicus.org These studies demonstrate that under both high-NOx (typical of urban environments) and low-NOx conditions, the SOA yield from this compound is substantial. acs.orgbham.ac.ukd-nb.info The presence of the cyclohexane ring, compared to linear or branched structures, influences the reaction pathways and the volatility of the oxidation products. d-nb.infod-nb.info For instance, under low-NOx conditions, SOA yields were found to increase in the order of 2-methylundecane (B1362468) ∼ dodecane (B42187) < this compound < cyclododecane (B45066). d-nb.info This indicates that cyclization in the parent alkane increases SOA yields. d-nb.info
Table 1: Secondary Organic Aerosol (SOA) Yields from C12 Alkanes This table presents the range of SOA yields observed under different NOx conditions in laboratory studies.
| Compound | Structure Type | SOA Yield (High-NOx) | SOA Yield (Low-NOx) |
| n-Dodecane | Linear | 0.23–0.62 | 0.03–0.28 |
| 2-Methylundecane | Branched | 0.11–0.38 | 0.14–0.31 |
| This compound | Cyclic | 0.34–0.61 | 0.30–0.65 |
| Cyclododecane | Cyclic | 0.8–1.6 | 0.22–0.86 |
| Data sourced from atmospheric simulation chamber studies. bham.ac.uk |
Alkylcyclohexanes, including this compound, are relevant components in fuels and lubricants. They are found in various petroleum products, including diesel fuel and heavy fuel oils. canada.capublications.gc.ca The composition of fuels is complex, containing a mixture of aromatic, aliphatic, and cycloalkane hydrocarbons. canada.ca this compound is listed as a component in certain fuel oils and its properties are considered in risk assessment modeling for these complex substances. canada.capublications.gc.ca
In the context of biofuels, the hydrotreating of vegetable oils over catalysts can produce a mixture of hydrocarbons, including n-alkanes, isoalkanes, and cycloalkanes like this compound. acs.org The presence and proportion of these different hydrocarbon classes influence critical fuel properties such as the cetane index and cold flow properties. acs.org Furthermore, derivatives of related compounds are used as additives in lubricating oils to improve their performance, for instance, by acting as viscosity index improvers or pour point depressants. researchgate.netmdpi.com The study of pure compounds like this compound helps in understanding the behavior of these complex mixtures.
Table 2: Physical Properties of n-Hexylcyclohexane
| Property | Value |
| Molecular Formula | C₁₂H₂₄ |
| Boiling Point | ~224 °C |
| Melting Point | ~ -43 °C |
| Density | ~0.81 g/cm³ |
| Data sourced from chemical property databases and screening assessments. ontosight.aicanada.capublications.gc.ca |
This compound and related cycloalkanes serve as fundamental building blocks in organic synthesis. solubilityofthings.comcymitquimica.com The functionalization of the cyclohexane ring or the hexyl chain allows chemists to construct more complex molecular architectures. solubilityofthings.comresearchgate.net The free-radical addition of cyclohexanone (B45756) to alkenes, for example, is a method to synthesize 2-alkylcyclohexanones, which are precursors for various organic compounds, including synthetic aromatic substances. researchgate.net
The concept of using simple, modular building blocks to assemble complex molecules is a powerful strategy in modern chemistry. illinois.edu While not as advanced as specialized boronate building blocks, the fundamental structure of this compound—a stable cyclic core with an aliphatic chain—makes it a useful starting point or intermediate in multi-step syntheses. solubilityofthings.comillinois.educam.ac.uk Its hydrophobic nature and compatibility with non-polar environments also make it a subject of investigation in materials science and chemical engineering. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-2-3-4-6-9-12-10-7-5-8-11-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWAQXOSHHKCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063398 | |
| Record name | Hexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Hexylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13441 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4292-75-5 | |
| Record name | Hexylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, hexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNS1DVW87A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Preparation Methodologies of Hexylcyclohexane
Conventional Synthetic Routes
Conventional methods for synthesizing hexylcyclohexane primarily involve the transformation of aromatic or unsaturated cyclic compounds. These routes are well-established and provide reliable, albeit sometimes strenuous, pathways to the desired product.
Hydrogenation of n-Hexylbenzene
A principal and direct method for the preparation of n-hexylcyclohexane is the hydrogenation of n-hexylbenzene. nih.govnist.gov This reaction involves the addition of hydrogen across the aromatic ring of n-hexylbenzene, converting it into a cyclohexane (B81311) ring. The process is typically carried out under high pressure and temperature in the presence of a suitable catalyst. nih.govnist.gov
The synthesis of the precursor, n-hexylbenzene, can be achieved through various organic synthesis techniques. One common method involves a Grignard reaction, where a suitable Grignard reagent, such as n-amylmagnesium bromide, reacts with benzaldehyde. nih.gov The resulting alcohol is then dehydrated to form phenylhexenes, which are subsequently hydrogenated to yield n-hexylbenzene. nih.gov This multi-step synthesis ensures a supply of the n-hexylbenzene needed for the final hydrogenation to n-hexylcyclohexane. nih.gov
Free-Radical Addition Reactions involving Cyclohexanone (B45756) and Olefins (for 2-alkylcyclohexanones)
While not a direct synthesis of this compound itself, the synthesis of 2-alkylcyclohexanones via free-radical addition is a relevant conventional route for creating substituted cyclohexanes. This method involves the reaction of cyclohexanone with various olefins in the presence of a free-radical initiator, such as ammonium (B1175870) persulfate. researchgate.netresearchgate.net This reaction yields 2-alkylcyclohexanones, which can be valuable intermediates in the synthesis of other complex molecules. researchgate.netresearchgate.net
The mechanism of this reaction is a chain process. masterorganicchemistry.comlibretexts.org An initiator generates a radical, which then reacts with cyclohexanone to form a cyclohexanonyl radical. This radical adds to the double bond of an olefin, creating a new radical intermediate that can then propagate the chain. The choice of olefin determines the nature of the alkyl group attached to the cyclohexane ring. researchgate.net For example, using ethylene (B1197577) results in the formation of 2-ethylcyclohexanone. researchgate.net
Catalytic Hydrogenation Processes
Catalytic hydrogenation is central to the synthesis of this compound, particularly from n-hexylbenzene. The choice of catalyst and reaction conditions significantly influences the efficiency and selectivity of the process.
Nickel-on-Kieselguhr Catalyst Systems
A widely used and effective catalyst for the hydrogenation of n-hexylbenzene to n-hexylcyclohexane is a nickel-on-kieselguhr catalyst. nih.govnist.gov Kieselguhr, a form of diatomaceous earth, provides a porous support for the finely divided nickel, enhancing its catalytic activity. google.comgoogle.com
The hydrogenation process using this catalyst system is typically conducted at elevated temperatures, in the range of 180 to 190°C, and under high hydrogen pressures, around 2100 lb/in². nih.govnist.gov These conditions are necessary to overcome the aromatic stability of the benzene (B151609) ring and achieve complete saturation to the cyclohexane ring. nih.govnist.gov The catalyst is generally robust and can be used for the hydrogenation of various aromatic hydrocarbons. google.comgoogle.com The activity of the nickel-on-kieselguhr catalyst is dependent on its preparation and activation, which often involves reduction of nickel oxide to elemental nickel. google.com
Table 1: Reaction Conditions for Hydrogenation of n-Hexylbenzene
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | Nickel-on-Kieselguhr | nih.govnist.gov |
| Temperature | 180-190 °C | nih.govnist.gov |
| Pressure | ~2100 lb/in² | nih.govnist.gov |
Advanced Catalytic Systems for Arene Hydrogenation
Research into arene hydrogenation is ongoing, with the development of more advanced and selective catalytic systems. These systems aim to achieve hydrogenation under milder conditions and with greater functional group tolerance. d-nb.info
Ruthenium-based catalysts, for instance, have shown high activity for the hydrogenation of aromatic rings. doi.orglookchem.com Chitin-supported ruthenium nanoparticles can catalyze the selective hydrogenation of arenes to cyclohexanes in aqueous conditions. rsc.org Homogeneous catalysts, such as those based on rhodium and iridium, have also been developed for arene hydrogenation, sometimes offering different stereoselectivity compared to heterogeneous catalysts. doi.orgacs.orgvander-lingen.nl
More recently, non-metal-catalyzed systems have emerged as an environmentally friendly alternative. Borenium-ion catalysts, for example, have been shown to hydrogenate various monocyclic arenes. rsc.org These advanced systems, while not all specifically documented for this compound synthesis, represent the forefront of catalytic hydrogenation technology and could be applicable to this transformation.
Purification Techniques for Research Applications
Obtaining high-purity this compound is crucial for its use in research applications where physical and chemical properties need to be accurately determined. The primary purification method following synthesis is a combination of filtration, percolation through silica (B1680970) gel, and distillation. nih.govnist.gov
After the hydrogenation reaction, the crude product is first filtered to remove the solid catalyst. nih.gov Subsequently, it is percolated through a column of silica gel. nih.govnist.gov This step is effective in removing polar impurities and any remaining traces of the catalyst.
The final and most critical purification step is fractional distillation, often performed under reduced pressure to prevent thermal decomposition of the product. nih.govnist.gov Using a high-efficiency distillation column, such as a "Heli-grid" column, allows for the separation of this compound from any remaining starting material, byproducts, or isomers. nih.gov The purity of the collected fractions is typically monitored by measuring their refractive index and freezing point. nih.govnist.gov For instance, after distillation, cuts of n-hexylcyclohexane have been collected with boiling points of 144-147°C at 65 mm Hg. nih.gov
Fractional Distillation
Fractional distillation is a key technique used to purify this compound by separating it from other hydrocarbons and impurities based on differences in their boiling points. upenn.edumnstate.edu This process is particularly crucial after the initial synthesis of this compound, which is typically achieved through the hydrogenation of n-hexylbenzene. nist.govnih.gov
In a typical procedure, the crude this compound product, obtained after hydrogenation, is subjected to distillation under reduced pressure. nist.govnih.gov The use of a specialized column, such as a "Heli-grid" column, enhances the efficiency of the separation by providing a large surface area for repeated vaporization and condensation cycles. nist.govmnstate.edunih.gov This allows for a more precise separation of components with close boiling points.
During the fractional distillation of the hydrogenated product, distinct fractions are collected at specific boiling point ranges and pressures. For instance, in one documented purification, two main cuts were obtained. nist.govnih.gov The first cut, designated as cut C, was collected at a boiling point of 144 to 147 °C at a pressure of 65 mm Hg. nist.govnih.gov The second principal cut, cut D, was collected at 147 °C at the same pressure. nist.govnih.gov The refractive indices of these fractions are also monitored to assess their purity. nist.govnih.gov
Table 1: Fractional Distillation of this compound
| Cut | Boiling Point (°C) | Pressure (mm Hg) | Volume (ml) | Refractive Index (n D 20) |
|---|---|---|---|---|
| C | 144-147 | 65 | 867 | 1.4471-1.4469 |
This table presents data from a specific fractional distillation of this compound, illustrating the separation into different cuts with their corresponding physical properties. nist.govnih.gov
Silica Gel Percolation
Following fractional distillation, silica gel percolation is employed as an additional purification step to remove any remaining polar impurities. nist.govnih.gov Silica gel is a highly porous adsorbent with a strong affinity for polar compounds. fujifilm.com
In this process, the distilled this compound fractions are passed through a column packed with silica gel. nist.govnih.gov The non-polar this compound passes through the column relatively unimpeded, while polar impurities are retained by the silica gel. This method is effective in removing trace amounts of compounds that may not have been fully separated by distillation. nist.govnih.gov
Research has shown that both principal cuts (C and D) from the fractional distillation were further purified by percolation through silica gel before their final physical properties were determined. nist.govnih.gov This two-step purification process, combining fractional distillation and silica gel percolation, is essential for obtaining high-purity this compound suitable for precise scientific measurements. nist.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Hexylbenzene |
Chemical Reactivity and Reaction Mechanisms of Hexylcyclohexane
Oxidation Reactions
The reaction between hexylcyclohexane and chlorine atoms is an important atmospheric degradation pathway. researchgate.net The process is initiated by the abstraction of a hydrogen atom from the this compound molecule by a chlorine atom, leading to the formation of an alkyl radical. This radical then participates in a series of reactions that produce various gas-phase and particle-phase products.
The rate constant for the reaction of this compound with chlorine atoms has been determined using the relative-rate method. At a temperature of 298 ± 0.2 K, the reaction rate constant (kthis compound) is (5.11 ± 0.28) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.org
Table 1: Reaction Rate Constants for n-Alkylcyclohexanes with Chlorine Atoms at 298 ± 0.2 K acs.org
| Compound | Rate Constant (k) (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| This compound | 5.11 ± 0.28 |
| Heptylcyclohexane | 5.56 ± 0.30 |
The gas-phase products resulting from the reaction of this compound with chlorine atoms are predominantly small molecules. These include a variety of aldehydes, ketones, and acids. acs.org The formation of these products is a result of the fragmentation of the larger this compound molecule following the initial oxidation step.
In the particle phase, the reaction products are more complex. They consist mainly of monomers and oligomers. acs.org Notably, trimers have also been observed, even under high-NOₓ conditions. acs.org These larger molecules are formed through accretion reactions of the initial oxidation products and contribute significantly to the formation and growth of secondary organic aerosols.
The concentration of nitrogen oxides (NOₓ = NO + NO₂) in the atmosphere plays a crucial role in determining the reaction pathways and the resulting secondary organic aerosol (SOA) yields.
Under high-NOₓ conditions , which are typical of urban atmospheres, the peroxy radicals (RO₂) formed from the initial oxidation of this compound primarily react with nitric oxide (NO). copernicus.orgmdpi.com This leads to the formation of alkoxy radicals (RO) and organic nitrates. The alkoxy radicals can then undergo further reactions, including decomposition, which can lead to more volatile products and potentially reduce SOA formation. However, studies have shown that for the chlorine-initiated oxidation of n-alkylcyclohexanes, the SOA yields are actually higher under high-NOₓ conditions compared to low-NOₓ conditions. acs.orgmdpi.com This suggests that the reaction pathways under high-NOₓ favor the formation of low-volatility products that readily partition to the aerosol phase. mdpi.com Specifically, the SOA yield for n-dodecyl to n-tetradecyl cyclohexanes can be nearly double in high-NOx conditions. researchgate.netmdpi.com
Under low-NOₓ conditions , characteristic of remote or pristine environments, the peroxy radicals predominantly react with hydroperoxy radicals (HO₂). copernicus.orgd-nb.info This reaction typically forms hydroperoxides (ROOH), which are key intermediates in the formation of SOA. mdpi.comd-nb.info The subsequent reactions of these hydroperoxides can lead to the formation of a variety of multifunctional compounds that contribute to SOA mass. d-nb.info For C12 alkanes, including this compound, SOA yields under low-NOx conditions follow the trend: 2-methylundecane (B1362468) ~ dodecane (B42187) < this compound < cyclododecane (B45066). copernicus.orgd-nb.info The presence of a cyclic structure, as in this compound, tends to increase SOA yields compared to linear or branched alkanes due to the formation of less volatile products. copernicus.orgd-nb.infod-nb.info
Table 2: Comparison of SOA Yields for C12 Alkanes under High- and Low-NOₓ Conditions copernicus.org
| Alkane | SOA Yield Trend (High-NOₓ) | SOA Yield Trend (Low-NOₓ) |
|---|---|---|
| 2-Methylundecane | < Dodecane | ~ Dodecane |
| Dodecane | ~ this compound | < this compound |
| This compound | < Cyclododecane | < Cyclododecane |
The reaction with the hydroxyl radical (•OH) is another primary degradation pathway for this compound in the atmosphere, particularly during the daytime. mdpi.com The reaction is initiated by the abstraction of a hydrogen atom by the •OH radical, forming an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical (RO₂). mdpi.comd-nb.info
Under low-NOₓ conditions, the RO₂ radical reacts with HO₂ to form a hydroperoxide (ROOH). d-nb.inforesearchgate.net This hydroperoxide can then undergo further reactions, such as reacting with another •OH radical or photolysis, to produce a variety of multifunctional products including hydroxycarbonyls, hydroperoxycarbonyls, and hydroxy hydroperoxides, which can partition into the particle phase and contribute to SOA formation. d-nb.inforesearchgate.net The reaction of C12 alkanes with •OH under low-NOx conditions is a significant source of SOA. d-nb.infocaltech.edu The structure of the alkane influences the reaction, with cyclic structures like this compound leading to less volatile products and consequently higher SOA yields compared to branched alkanes. d-nb.info
Reactions with Hydroxyl Radicals
Catalytic Transformations
This compound can undergo various catalytic transformations, including dehydrogenation to form aromatic compounds and isomerization to produce different structural arrangements. These reactions are of interest in industrial applications, such as the production of specialty chemicals and high-density fuels.
Dehydrogenation Processes
The catalytic dehydrogenation of this compound involves the removal of hydrogen atoms to form hexylbenzene (B86705) or other unsaturated derivatives. This process is typically carried out at elevated temperatures over a metal-based catalyst. Platinum-based catalysts are commonly used for the dehydrogenation of long-chain hydrocarbons. dlr.de
While specific studies on this compound are limited, research on the dehydrogenation of n-dodecane suggests a reaction pathway involving a triple dehydrogenation, followed by electrocyclization and another dehydrogenation step to yield alkylated aromatics. vander-lingen.nl In one study, n-hexylbenzene was a minor product from the conversion of n-dodecane, and it was noted that this compound was resistant to carbon-carbon bond cleavage under the reaction conditions. vander-lingen.nl
The general reaction for the dehydrogenation of this compound to hexylbenzene is: C₁₂H₂₄ → C₁₂H₁₈ + 3H₂
Catalysts used for the dehydrogenation of long-chain n-alkanes, which can be analogous to the process for this compound, often consist of platinum as the active component, with promoters such as tin, potassium, and magnesium on an alumina (B75360) support. google.com
Isomerization Reactions
Isomerization of this compound involves the rearrangement of its carbon skeleton to form isomers, such as those with branched alkyl chains or different ring structures (e.g., methylcyclopentyl derivatives). These reactions are typically catalyzed by bifunctional catalysts that possess both metal and acidic sites. mdpi.com
In the context of hydroconversion of bicyclohexane, a nickel phosphide (B1233454) catalyst was found to promote the formation of this compound and (2-methylcyclopentyl)cyclohexane (B14727572) through ring-opening and ring-contraction mechanisms, respectively. unimi.it This indicates that under certain catalytic conditions, the cyclohexane (B81311) ring can be rearranged. unimi.it
Studies on the hydroconversion of octylcyclohexane, a similar long-chain alkylcycloalkane, over Pt/zeolite catalysts have shown that isomerization is a major reaction pathway. kuleuven.be The primary isomerization products involve branching at the ring, which shortens the alkyl chain. For example, octylcyclohexane can isomerize to methyl-heptyl-cyclohexane. kuleuven.be Cracking of the alkyl chain becomes more favorable after multiple branching steps. kuleuven.be
The isomerization of long-chain alkanes is influenced by the length of the alkane chain, with longer chains generally showing a higher rate of isomerization. mdpi.com The reaction mechanism often involves the formation of carbenium ion intermediates on the acidic sites of the catalyst. mdpi.com
Catalytic Cracking Processes
Catalytic cracking is a cornerstone of the modern petroleum refinery, designed to break down large, high-boiling hydrocarbon molecules into smaller, more valuable products such as gasoline, olefinic gases, and other light distillates. researchgate.net In contrast to thermal cracking, which relies solely on high temperatures and pressures, catalytic cracking employs a catalyst to facilitate the cleavage of carbon-carbon bonds at lower temperatures and pressures, leading to a different and more desirable product distribution. researchgate.net The use of a catalyst, typically a solid acid, promotes the formation of carbocation intermediates, which then undergo a series of reactions including isomerization, β-scission, and hydrogen transfer. unimi.it
Fluid Catalytic Cracking (FCC) is the most prevalent catalytic cracking process, utilized in refineries worldwide to convert heavy hydrocarbon fractions, such as vacuum gas oil and atmospheric residues, into high-octane gasoline and light olefins. frontiersin.orgresearchgate.net The FCC unit operates as a continuous, cyclic process involving a reactor and a regenerator. researchgate.net In the reactor, the preheated hydrocarbon feed is brought into contact with a hot, fluidized catalyst powder, which initiates the cracking reactions. frontiersin.org The process is characterized by short residence times, typically a few seconds, in a riser reactor. frontiersin.org As the reactions proceed, a layer of carbon, known as coke, is deposited on the catalyst, leading to its deactivation. The spent catalyst is then continuously transferred to a regenerator where the coke is burned off in the presence of air, reheating the catalyst, which is then returned to the reactor. researchgate.net
The catalytic cracking of naphthenic molecules like this compound proceeds through several key reaction pathways. These include:
Isomerization: Rearrangement of the carbon skeleton, for instance, the contraction of the cyclohexane ring to a methylcyclopentane (B18539) ring.
Dealkylation: Cleavage of the hexyl side chain from the cyclohexane ring.
Ring Opening: Scission of the cyclohexane ring itself.
Cracking of the Side Chain: Fragmentation of the hexyl group.
Hydrogen Transfer Reactions: Reactions that lead to the formation of paraffins and aromatics.
The relative prominence of these pathways is highly dependent on the catalyst properties and the process conditions.
The catalysts employed in FCC are primarily based on zeolites, which are crystalline aluminosilicates with a well-defined microporous structure. researchgate.net The acidic properties of zeolites, arising from the presence of aluminum in the silica (B1680970) framework, are central to their catalytic activity. unimi.it Y-type zeolites, often in a rare-earth-exchanged form (REY), and ZSM-5 are the most common zeolitic components in FCC catalysts. researchgate.netresearchgate.net Amorphous silica-alumina also serves as an important component of FCC catalysts, providing a matrix with larger pores that can pre-crack larger feed molecules before they enter the zeolite micropores. kuleuven.be
Zeolite Catalysts:
Zeolites like USY (Ultra-Stable Y) and Beta are large-pore zeolites that are highly effective in cracking bulky molecules like alkylcyclohexanes. kuleuven.be Their three-dimensional pore structure allows for the diffusion of reactants and products, while their strong Brønsted acid sites facilitate the key cracking reactions. kuleuven.be Studies on the hydrocracking of octylcyclohexane, a close analog to this compound, over Pt-supported USY and Beta zeolites show that both catalysts produce a similar range of products, including isomers and cracked products. kuleuven.be The product distribution is typically broad, with a range of carbon numbers resulting from various cracking mechanisms. kuleuven.be For instance, the cracking of octylcyclohexane over Pt/H-USY and Pt/H-Beta catalysts yields a flat distribution of cracked products between C4 and C10, with notable peaks at C4 and C7. kuleuven.be The primary cracking products are paraffins and lighter naphthenes. kuleuven.be
Research Findings on Cracking over Zeolite Catalysts
In a study on the hydrocracking of octylcyclohexane over a Pt/H-USY zeolite catalyst at 300°C and 71% conversion, the major reaction pathways were isomerization and cracking. The distribution of cracked products is detailed in the table below. It is important to note that while this is a hydrocracking process, the fundamental acidic cracking functions of the zeolite are illustrated. The products are categorized by their carbon number.
| Product Category | Carbon Number | Predominant Species |
| Light Paraffins | C1 - C5 | Methane, Ethane, Propane, Butanes, Pentanes |
| Naphtha Range | C6 - C8 | Paraffins and Naphthenes |
| Heavier Naphthenes | C9 - C13 | Exclusively Naphthenes |
| Data derived from hydrocracking of octylcyclohexane, used as a model for this compound behavior. kuleuven.be |
Aluminosilicate Catalysts:
Amorphous silica-alumina (ASA) presents a different catalytic environment compared to the highly structured zeolites. While also acidic, the acid sites in ASA are generally weaker and less uniformly distributed than in zeolites. kuleuven.be In the context of alkylcyclohexane cracking, ASA catalysts have shown a distinct selectivity. For example, in the hydrocracking of octylcyclohexane, a Pt/SA (silica-alumina) catalyst primarily yielded cracking products with a strong preference for C6 and C7 naphthenes. kuleuven.be A significant characteristic of the silica-alumina catalyst was the considerable formation of ring-opening products, a pathway that was almost negligible over the zeolite catalysts. kuleuven.be Furthermore, the paraffinic products from the ASA catalyst were predominantly n-paraffins, in contrast to the iso-paraffins favored by zeolite catalysts. kuleuven.be This suggests a greater contribution from hydrogenolysis reactions on the silica-alumina catalyst. kuleuven.be
Comparative Product Distribution from Catalytic Cracking
The following table summarizes the key differences in the product distribution from the hydrocracking of octylcyclohexane over zeolite (Pt/H-USY) and amorphous silica-alumina (Pt/SA) catalysts, providing insight into the expected behavior for this compound.
| Catalyst Type | Primary Cracking Products | Key Features |
| Zeolite (Pt/H-USY) | Broad distribution (C4-C10), peaks at C4 and C7. kuleuven.be | Favors isomerization; produces iso-paraffins; minimal ring opening. kuleuven.be |
| Amorphous Silica-Alumina (Pt/SA) | Peaks at C6 and C7 naphthenes. kuleuven.be | Significant ring opening; produces n-paraffins through hydrogenolysis. kuleuven.be |
| Data derived from hydrocracking of octylcyclohexane, used as a model for this compound behavior. kuleuven.be |
The choice of catalyst, therefore, plays a critical role in directing the reaction pathways of this compound and similar naphthenic compounds during catalytic cracking, ultimately influencing the composition and quality of the final fuel products.
Advanced Spectroscopic and Analytical Techniques for Hexylcyclohexane Research
Mass Spectrometry (MS) Applications
Mass spectrometry is a fundamental tool in the study of hexylcyclohexane, providing insights into its molecular weight and fragmentation patterns. This is particularly valuable in complex mixtures and for identifying products of chemical reactions.
Chemical Ionization Mass Spectrometry (CIMS) is instrumental in analyzing the gas- and particle-phase products that result from the oxidation of this compound. d-nb.info In studies of secondary organic aerosol (SOA) formation, CIMS has been used to monitor the evolution of oxidation products. d-nb.info For instance, in low-NOx environments, the oxidation of this compound leads to a variety of multifunctional compounds including hydroperoxides, hydroxyls, ketones, aldehydes, and carboxylic acids. d-nb.info CIMS allows for the real-time detection of these species, helping to unravel the complex chemical mechanisms at play. d-nb.info
One study utilized a CIMS with a CF3O- reagent ion in negative ion mode to detect oxidation products. caltech.edu This technique is particularly sensitive to hydroperoxides and other acidic compounds that are key intermediates in SOA formation. copernicus.org The data from CIMS can reveal the distribution of products and the extent of chemical processing, with this compound oxidation showing a high oxygen-to-carbon (O:C) ratio approaching 0.35 in some experiments. d-nb.infocopernicus.org
Another application of CIMS involves using NO+ as the reagent ion in a Proton Transfer Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). copernicus.org This method allows for the online measurement of cycloalkanes like this compound. copernicus.org Under NO+ ionization, this compound (C12H24) primarily forms a product ion at m/z 167, corresponding to C12H23+, with some fragmentation also observed. copernicus.org
A summary of selected ions monitored by CIMS for this compound is presented in the table below.
| Ion Formula | Measured m/z | Proposed Product Assignment |
| C12H23+ | 167 | Product ion from NO+ ionization |
| C7H13+ | 97 | Fragment ion from NO+ ionization |
| C8H15+ | 111 | Fragment ion from NO+ ionization |
This table is based on data from NO+ PTR-ToF-MS analysis of this compound. copernicus.org
Chromatographic Methods (e.g., Gas Chromatography with Flame Ionization Detection and Mass Spectrometric Detection)
Gas chromatography (GC) is a cornerstone technique for the separation and analysis of this compound and related compounds in complex mixtures like jet fuels and environmental samples. researchgate.netacs.org It is often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification.
GC-FID has been employed to continuously monitor the concentration of this compound in environmental chamber studies of SOA formation. d-nb.infocopernicus.org This involves collecting air samples on an adsorbent material, followed by thermal desorption and injection into the GC system. copernicus.org
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with FID or MS provides enhanced separation and detailed chemical composition analysis. researchgate.netacs.org This powerful technique has been used to analyze the hydrocarbon composition of aviation fuels, where this compound is a known constituent. researchgate.netacs.org In GC×GC analysis, compounds are separated on two different columns, providing a much higher resolution than single-column GC. acs.org
The following table presents retention data for this compound from GC analyses.
| Column Type | Retention Index | Reference |
| HP-5 | Not specified | copernicus.org |
| Rxi-17MS (primary), DB-1MS (secondary) | Not specified | researchgate.net |
| Not specified | 1312 (Kovats' RI, polar column, isothermal at 100°C) | nist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., PMR¹H spectra of 2-n-hexylcyclohexanone)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. google.comgoogle.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively.
While specific ¹H NMR data for this compound itself is not detailed in the provided context, the analysis of related structures like 2-n-hexylcyclohexanone is mentioned. google.com The structural confirmation of such derivatives is achieved through techniques including NMR and IR spectroscopy. google.com For example, the ¹H-NMR spectrum of a quinazoline (B50416) derivative with a cyclohexyl group shows characteristic multiplets for the cyclohexyl protons. mdpi.com
The table below summarizes the types of NMR data used in the characterization of compounds related to this compound.
| Nucleus | Application | Compound Type |
| ¹H | Structural confirmation | 2-Cyclohexene-1-one derivatives |
| ¹H, ¹³C | Structural verification | Pyridine derivatives |
| ¹H, ¹³C | Structural analysis | Quinazoline derivatives |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. google.com The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.
For this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations of the cyclohexane (B81311) ring and the hexyl chain. nist.gov The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound. nist.govnist.gov
IR spectroscopy is also used to confirm the structure of derivatives of this compound. For instance, in the synthesis of 2-cyclohexene-1-one derivatives, IR spectroscopy is used alongside other analytical methods to identify the resulting compounds. google.com Similarly, the structures of various tolan compounds and other liquid crystal derivatives incorporating a this compound moiety have been confirmed using IR spectroscopy. google.com
The following table lists compounds related to this compound for which IR spectral data is noted as a characterization method.
| Compound Name/Class |
| This compound |
| 2-Cyclohexene-1-one derivatives |
| Tolan compounds with this compound moiety |
Computational and Theoretical Studies of Hexylcyclohexane
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools for investigating the structure, energetics, and reactivity of molecules like hexylcyclohexane. These computational methods complement experimental data and provide a detailed picture of molecular behavior.
While specific DFT studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive research on related cyclohexane (B81311) systems provides a strong theoretical framework for understanding its properties. Density Functional Theory (DFT) is a quantum-chemical technique that calculates the electronic structure of atoms and molecules to predict their properties. psu.edu It is favored for its balance of accuracy, comparable to rigorous ab initio theories, and manageable computational cost. psu.edu
DFT studies on cyclohexane and its derivatives typically employ functionals like B3LYP to optimize geometries and analyze thermodynamics. psu.eduresearchgate.net For instance, research on the partial oxidation of cyclohexane used the B3LYP/6-31+G(d) method to predict reaction enthalpies and rate-constant parameters, providing insights into favored reaction pathways. psu.edu Such calculations can identify stable reactants, products, and transition-state intermediates, which is crucial for understanding reaction mechanisms. psu.edu The accuracy of these calculations is often validated against known experimental values, such as the C–H bond energy in cyclohexane, with discrepancies as low as 3 kcal/mol being considered reasonable. psu.edu
Further studies have used DFT to investigate the influence of substituents on the molecular properties of the cyclohexane ring. In halogenated cyclohexanes, DFT has been used to show how substituents induce significant changes in geometrical parameters. researchgate.net These studies also analyze concepts like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), chemical hardness, and electrophilicity to understand the reactivity of different isomers. researchgate.net For example, the fluorination of cyclohexane was found to increase the HOMO–LUMO gap and chemical hardness, indicating lower reactivity. researchgate.net
DFT calculations have also been instrumental in studying the dehydrogenation of cyclohexane on catalyst surfaces, a process relevant to hydrogen storage. acs.org These studies compare the performance of different alloy surfaces by calculating adsorption energies of cyclohexane and its intermediates, analyzing electronic properties like the d-band center, and determining reaction enthalpies for various dehydrogenation pathways. acs.org Such computational approaches provide a systematic way to analyze and design catalysts with improved efficiency. acs.org
Thermochromism involves a material changing color in response to temperature changes. This phenomenon in certain organic molecules, like salicylideneamines, is often due to a tautomeric equilibrium between two forms, such as an enol form and a keto form, which have different absorption spectra. researchgate.netsciencepublishinggroup.com Computational studies, particularly using DFT, are vital for understanding the mechanisms behind these properties.
Theoretical investigations into thermochromic compounds often use DFT and Hartree-Fock (HF) methods to optimize the geometries of the different tautomers and their dimers. researchgate.netsciencepublishinggroup.com By calculating the electronic energies and dipole moments, researchers can assess the relative stability of the different forms. researchgate.net For example, in studies of salicylideneamines, the phenolic (P) and quinone (Q) forms are modeled, and the stability of their dimeric complexes (PP, PQ, and QQ) is evaluated. researchgate.netsciencepublishinggroup.com The analysis showed that the PQ complex is the most stable, which helps explain the observed thermochromic trends. sciencepublishinggroup.com
To further probe the interactions stabilizing these structures, methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed. researchgate.net NBO analysis can identify key electronic transitions (e.g., σ → σ, π → π, Lp → σ*) and intermolecular hydrogen bonds that stabilize the molecular complexes. researchgate.netsciencepublishinggroup.com While direct computational studies on the thermochromic properties of this compound were not identified, these established theoretical methods could be applied to functionalized this compound derivatives to predict and understand any potential thermochromic or photochromic behavior. researchgate.net The influence of solvents on these properties can also be modeled using implicit solvation models. researchgate.net
Modeling of Secondary Organic Aerosol (SOA) Formation
This compound is a volatile organic compound (VOC) that contributes to the formation of secondary organic aerosol (SOA) in the atmosphere through photooxidation. copernicus.orgcopernicus.org Computational models are essential for simulating this complex, multi-generational process and predicting its impact on air quality.
The Statistical Oxidation Model (SOM) is a kinetic, multi-generational model used to simulate the formation of SOA from the oxidation of VOCs. copernicus.orgcopernicus.org It has been successfully applied to model SOA formation from the photooxidation of this compound under both high- and low-NOx conditions. copernicus.orgcapes.gov.br The model describes the chemical evolution of organic compounds in a two-dimensional space defined by the number of carbon atoms (NC) and oxygen atoms (NO) in a molecule. copernicus.org
The SOM framework is governed by a set of key parameters that are optimized by fitting the model to experimental data from laboratory chamber studies, specifically the measured SOA mass concentration and the aerosol oxygen-to-carbon (O:C) atomic ratio. copernicus.orgcopernicus.org These parameters include:
The number of oxygen atoms added per reaction with an oxidant (e.g., OH radical).
The decrease in volatility per addition of an oxygen atom (ΔLVP).
The probability that a reaction leads to molecular fragmentation (Pfrag). copernicus.org
For this compound (a C12 alkane), the SOM was able to capture the time-dependent evolution of SOA mass and the O:C ratio observed in chamber experiments. copernicus.org The model provides insights into the dynamic nature of SOA formation, which traditional methods based on simple yields cannot fully represent. copernicus.orgcopernicus.org
| Condition | O atoms added per reaction (vs. OH) | ΔLVP (log10 units) | Fragmentation Probability (Pfrag) |
|---|---|---|---|
| Low-NOx | 1.8 | 1.5 | 0.12 |
| High-NOx | 2.2 | 2.0 | 0.15 |
The Functional Group Oxidation Model (FGOM) is another framework developed to represent the complex process of SOA formation and aging. copernicus.orgcopernicus.org Unlike SOM, which tracks the elemental composition, FGOM characterizes the oxidized molecules by their constituent functional groups. copernicus.orgresearchgate.net The volatility of a molecule is then estimated based on its carbon number and the set of functional groups it contains. copernicus.org
The FGOM simulates multi-generational oxidation, including both functionalization (adding functional groups) and fragmentation (breaking C-C bonds), in both the gas and particle phases. copernicus.org The model includes a set of adjustable parameters that are determined by fitting its output to laboratory chamber data, such as the total organic aerosol concentration and the O:C and H:C atomic ratios. copernicus.org The sensitivity of the model's predictions to these parameters allows researchers to assess the relative importance of different chemical pathways. copernicus.org
An analysis of SOA formation from this compound using FGOM was performed and compared with the SOM results. copernicus.orgresearchgate.net This comparison helps to validate both models and provides a more comprehensive understanding of the underlying chemical transformations. copernicus.org The FGOM framework represents a move towards a more chemically explicit, yet still highly parameterized, representation of SOA formation in atmospheric models. copernicus.orgdoi.org
| Parameter Type | Description |
|---|---|
| Functionalization Probabilities | The probability of forming specific functional groups (e.g., hydroxyl, ketone, nitrate) upon oxidation. |
| Fragmentation Probabilities | The likelihood that an oxidation reaction will lead to the cleavage of the molecule's carbon backbone. |
| Particle-Phase Reaction Rates | Parameters governing the rates of accretion reactions and oxidation within the aerosol particle phase. |
| Volatility Contribution | The contribution of each functional group to the overall volatility of the molecule. |
A critical aspect of modeling SOA formation is predicting the volatility of the myriad oxidation products, as this determines their partitioning between the gas and particle phases. mountainscholar.org The volatility of SOA is typically represented using the Volatility Basis Set (VBS) framework, where oxidation products are lumped into bins based on their effective saturation concentration (C*). mountainscholar.orgnsf.gov
Computational models like SOM and FGOM are instrumental in predicting these volatility distributions. copernicus.orgcopernicus.org In SOM, the volatility of a product is directly linked to its oxygen content (NO), with each added oxygen atom reducing the volatility by a factor determined by the ΔLVP parameter. copernicus.org In FGOM, volatility is estimated based on the number and type of functional groups present on the molecule. copernicus.org
Studies on the oxidation of C12 alkanes, including this compound, have shown that the structure of the parent hydrocarbon significantly influences the volatility of the resulting SOA. d-nb.inforesearchgate.net The oxidation of cyclic structures like this compound tends to produce less volatile products compared to branched alkanes, leading to higher SOA yields. d-nb.inforesearchgate.net This is because fragmentation is less prevalent in the initial oxidation steps of cyclic compounds. By combining model outputs with data from experimental techniques like thermodenuders, researchers can constrain the volatility distributions and effective vaporization enthalpies of the SOA, providing crucial parameters for use in large-scale air quality models. researchgate.netresearchgate.net
Environmental and Atmospheric Chemistry of Hexylcyclohexane
Atmospheric Concentrations and Emission Sources
Hexylcyclohexane is a constituent of petroleum and gasoline products. ca.gov Long-chain alkanes, including cyclic alkanes like this compound, are a significant part of the unresolved complex mixture found in motor vehicle fuel sources and their combustion products. d-nb.info Specifically, alkanes can make up a substantial portion of the mass of diesel fuel. copernicus.org Consequently, emissions from diesel trucks and other vehicles are a primary source of this compound in the atmosphere. copernicus.orgresearchgate.net It has been identified as a component in vehicle exhaust and is considered a representative compound of such emissions. researchgate.net While specific atmospheric concentration data for this compound is not widely available, related compounds like hexane (B92381) have been measured in urban air, with concentrations influenced by vehicular traffic. ca.gov
Secondary Organic Aerosol (SOA) Formation Potential
The atmospheric oxidation of this compound leads to the formation of lower-volatility products that can condense to form secondary organic aerosol (SOA). copernicus.orgnih.gov This process is a key area of study in understanding the atmospheric impact of this compound.
The efficiency of SOA formation, known as the SOA yield, from this compound has been studied under different atmospheric conditions, particularly varying levels of nitrogen oxides (NOₓ). Under high-NOₓ conditions, which are typical of urban environments, the SOA yields from this compound are comparable to those of n-dodecane. researchgate.netcapes.gov.brd-nb.info In contrast, under low-NOₓ conditions, more common in remote areas, this compound produces a higher SOA yield than both n-dodecane and the branched alkane 2-methylundecane (B1362468). researchgate.netcapes.gov.brd-nb.info In both high- and low-NOx scenarios, the SOA yield from this compound is lower than that from cyclododecane (B45066). researchgate.netcapes.gov.brd-nb.info
Studies have also investigated SOA formation from the reaction of C12–C14 n-alkylcyclohexanes with chlorine atoms (Cl), which can be an important oxidation pathway in polluted coastal or marine regions. acs.org Under high-NOₓ conditions, the SOA yields from the Cl-initiated oxidation of this compound are higher than under low-NOₓ conditions, highlighting its potential significance for aerosol formation in polluted urban areas. acs.org
Table 1: Comparative SOA yield trends for C12 alkanes under high- and low-NOₓ conditions, based on findings from Loza et al. (2014). researchgate.netcapes.gov.brd-nb.info
The chemical structure of an alkane precursor is a key factor in its potential to form SOA. researchgate.net The presence of a cyclic structure, as in this compound, increases SOA yields compared to branched alkanes. capes.gov.brd-nb.info Cyclic structures are subject to faster oxidation and tend to form less volatile products compared to branched alkanes, which are more prone to fragmentation that produces more volatile products. d-nb.inforesearchgate.netcopernicus.org The presence of cyclization in the parent alkane structure enhances SOA yields, while branching points tend to decrease them due to increased vapor-phase fragmentation. copernicus.orgresearchgate.netcapes.gov.br
For this compound under low-NOₓ conditions, the oxygen-to-carbon (O:C) ratio of the resulting aerosol, a measure of its degree of oxidation, can reach up to 0.35, which is higher than that observed for other C12 alkanes like n-dodecane, 2-methylundecane, and cyclododecane under similar conditions. d-nb.inforesearchgate.netcopernicus.org
Once formed, SOA particles are not static; they undergo continued chemical evolution. For SOA derived from C12 alkanes like this compound, particle-phase reactions are crucial for initial growth. d-nb.infocopernicus.org A key mechanism is the formation of peroxyhemiacetals, which involves the reaction of multifunctional hydroperoxides with aldehydes. d-nb.inforesearchgate.netcopernicus.org
The chemical evolution of SOA is complex, involving coupled reactions and mass transport in both the gas and particle phases. researchgate.net This evolution can be visualized as following "molecular corridors" where there is a tight inverse correlation between the volatility and molar mass of the reaction products. researchgate.net The progression along these corridors involves functionalization, which adds oxygen and slightly increases molar mass while decreasing volatility, and oligomerization, which significantly increases molar mass and leads to low-volatility compounds. nsf.gov In the Cl-initiated oxidation of this compound, particle-phase products consist mainly of monomers and oligomers, with some trimers observed even under high-NOx conditions. acs.org
Environmental Fate and Persistence
When released into the environment, compounds like this compound are subject to several fate processes, including volatilization into the atmosphere, dissolution in water, adsorption to soil and sediment, and biodegradation. canada.cacanada.ca Due to its relatively high vapor pressure, this compound is expected to exist primarily in the vapor phase in the atmosphere. ca.gov Its persistence in the environment is a concern, as it may not break down quickly, potentially leading to contamination of water sources and impacts on aquatic life. ontosight.ai The atmospheric lifetime of alkanes against reaction with OH radicals can range from half a day to over a day, allowing for transport from urban source areas to more remote regions. copernicus.org
Table of Mentioned Compounds
Water Solubility and Inter-laboratory Variability of Measurement Methods
This compound is a non-polar, hydrophobic compound, a characteristic that dictates its very low solubility in water. solubilityofthings.comcymitquimica.com Its molecular structure, consisting of a cyclohexane (B81311) ring and a hexyl group, results in unfavorable interactions with polar water molecules. solubilityofthings.comcymitquimica.comontosight.ai The determination of water solubility for such "difficult-to-test" substances, which are generally defined as having solubilities below 0.1 mg/L, presents significant analytical challenges. researchgate.netnih.gov
Standard regulatory methods for measuring water solubility, such as the column elution method outlined in OECD Guideline 105, are often limited to non-volatile solid or crystalline compounds. researchgate.netnih.gov Given that this compound is a volatile liquid, alternative methods are required. researchgate.net One such method is the "slow-stir" technique, which has been evaluated for its suitability in determining the water solubility of volatile, hydrophobic liquids. researchgate.netnih.gov
A 2021 inter-laboratory study, or ring trial, involving five different laboratories was conducted to assess the performance and reproducibility of the slow-stir method using n-hexylcyclohexane as the model compound. researchgate.net The study found the mean water solubility of n-hexylcyclohexane to be 14 µg/L. researchgate.netnih.gov The variability between the participating laboratories, expressed as the relative standard deviation (RSD), was 16%. researchgate.netnih.gov This level of reproducibility was considered comparable to the 20% RSD observed for the solid hydrophobic compound dodecahydrotriphenylene when using the established column elution method. researchgate.netnih.gov The challenge in accurately measuring the solubility of such compounds is highlighted by the potential for high inter-laboratory variability, which can be 0.6-0.7 log units or greater for some drug-like molecules. mdpi.com
Table 1: Inter-laboratory Water Solubility Data for n-Hexylcyclohexane
| Parameter | Value | Method | Source(s) |
| Mean Water Solubility | 14 µg/L | Slow-Stir | researchgate.netnih.gov |
| Number of Participating Laboratories | 5 | Slow-Stir | researchgate.net |
| Inter-laboratory Relative Standard Deviation (RSD) | 16% | Slow-Stir | researchgate.netnih.gov |
Interaction with Aquatic Environments
The behavior of this compound in aquatic environments is governed by its physical and chemical properties, primarily its hydrophobicity and low water solubility. solubilityofthings.comcymitquimica.com When introduced into an aquatic system, this compound is expected to partition from the water column to other environmental compartments. charite.demdpi.com
Sorption: Due to its hydrophobic nature, this compound has a tendency to adsorb to suspended solids and sediment. charite.demdpi.comcanada.ca This process, known as sorption, reduces the concentration of the compound dissolved in the water column. The extent of sorption is influenced by factors such as the organic carbon content of the sediment and soil particles. acs.org For hydrophobic pollutants, this partitioning behavior is a key factor in their environmental fate. researchgate.net The estimated volatilization half-life of a similar compound from a model pond was noted to increase significantly when adsorption was taken into account, underscoring the importance of this interaction. charite.de
Biodegradation: The biodegradation of cycloalkanes like this compound in aquatic systems can be a slow process. canada.capublications.gc.ca The rate and extent of biodegradation are influenced by environmental conditions such as pH, temperature, and the presence of adapted microbial communities. researchgate.netnih.gov While some hydrocarbons can be readily biodegraded, complex structures may persist in the environment. researchgate.netexxonmobilchemical.com For example, some two-ring cycloalkanes found in fuel oil have been modeled to have half-lives in water greater than six months. canada.ca The low water solubility of this compound can also limit its bioavailability to microorganisms, potentially slowing the rate of degradation. researchgate.net
Volatilization: Volatilization from water surfaces is another potential fate process for this compound. charite.de However, this process is expected to be attenuated by the compound's strong tendency to adsorb to suspended solids and sediment within the water column. charite.de
Table 2: Summary of this compound's Interactions in Aquatic Environments
| Interaction | Expected Behavior | Influencing Factors | Source(s) |
| Sorption | High tendency to adsorb to suspended solids and sediment. | Organic carbon content of solids, hydrophobicity of the compound. | charite.decanada.caacs.org |
| Biodegradation | Generally slow; persistence is possible. | Molecular structure, water solubility, microbial community, environmental conditions (pH, temperature). | canada.capublications.gc.caresearchgate.netnih.gov |
| Volatilization | Potential to occur from water surfaces, but attenuated by sorption. | Adsorption to solids/sediment, Henry's Law constant. | charite.de |
Applications and Industrial Significance of Hexylcyclohexane and Its Derivatives in Research
Components in Fuel and Lubricant Formulations
Surrogate Mixtures for Jet Fuels and Diesel Fuels
Hexylcyclohexane is a key component in the formulation of surrogate mixtures for jet fuels, such as the military-grade JP-5, and diesel fuels. acs.orgacs.orgnih.gov Surrogate fuels are mixtures of a limited number of pure hydrocarbons that are designed to emulate the physical and chemical properties of real, more complex fuels. researchgate.netcornell.edu This allows for more controlled and reproducible combustion studies. researchgate.net
In the development of surrogates for JP-5, researchers have utilized this compound as a representative of the monocycloparaffin class of compounds found in the fuel. acs.orgacs.orgresearchgate.net The selection of surrogate components is guided by the need to match properties like density, viscosity, flash point, and distillation behavior of the target fuel. nih.govresearchgate.net For instance, a successful seven-component surrogate for JP-5 was formulated containing n-dodecane, n-butylbenzene, 1-methylnaphthalene, tetralin, trans-decalin, iso-cetane, and n-butylcyclohexane. acs.orgresearchgate.net While this specific mixture did not include this compound, the study highlights the methodology of selecting representative compounds for each hydrocarbon class. Another study explicitly lists n-hexylcyclohexane as one of the compounds used to prepare surrogate mixtures for military jet fuel testing in diesel engines. acs.orgacs.org
The goal of these surrogate mixtures is to accurately represent the combustion behavior of the actual fuel, including ignition delay, rate of heat release, and peak pressure. acs.orgresearchgate.net The development of accurate surrogate fuels is crucial for advancing combustion science and improving the performance and efficiency of jet and diesel engines. nih.govllnl.gov
Table 1: Example of Hydrocarbon Classes in JP-5 Fuel
| Hydrocarbon Class | Average Mass Percentage |
| n-paraffins | 17.31% |
| iso-paraffins | 23.69% |
| monocycloparaffins | 27.28% |
| dicycloparaffins | 11.62% |
| aromatics | 9.97% |
| cycloaromatic compounds | 6.54% |
| Data sourced from an analysis of 256 JP-5 jet fuel samples. acs.orgnih.gov |
Additives in Lubricating Oils
While direct research on this compound as a primary additive in lubricating oils is limited in the provided context, the broader class of cycloalkanes and their derivatives are known to be important components in lubricant formulations. google.com Lubricant additives are crucial for enhancing the performance of base oils by improving properties such as viscosity, thermal stability, and wear resistance. mdpi.comstle.orgpageplace.de
Additives can be categorized based on their function, including viscosity index improvers, antioxidants, anti-wear agents, and corrosion inhibitors. tribonet.org The selection and combination of these additives are critical to producing a finished lubricant with the desired properties for specific applications, such as engine oils, industrial oils, and greases. google.commdpi.com
Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in various organic synthesis processes due to its chemical structure, which consists of a cyclohexane (B81311) ring and a hexyl chain. cymitquimica.com
Synthesis of Fragrances and Flavorings
The synthesis of fragrances and flavorings often involves complex organic reactions where intermediates like this compound could play a role, although specific examples are not detailed in the provided search results. nih.govmatec-conferences.orgbeilstein-journals.orgresearchgate.net The fragrance industry relies on a wide array of organic compounds to create diverse scents. nih.gov
Precursor for Polymers and Plastics
Cyclohexane derivatives are utilized as precursors in the synthesis of polymers and plastics. rsc.orggoogle.comciel.org For example, the ring-opening polymerization of a seven-membered cyclic carbonate with a cis-fused cyclohexane structure can produce aliphatic polycarbonates. rsc.org These polymers can exhibit desirable properties such as high molecular weight and ductility. rsc.org While a direct link to this compound as a polymer precursor is not explicitly stated, the use of functionalized cyclohexanes in polymer chemistry is an active area of research. figshare.com
Role in Petroleum Refining Industry for Complex Mixture Characterization
In the petroleum refining industry, characterizing the complex mixtures of hydrocarbons in crude oil is a significant challenge. semanticscholar.orgnih.govnih.gov Unresolved complex mixtures (UCMs) often contain a substantial portion of the hydrocarbons that cannot be identified by standard chromatographic techniques. semanticscholar.org Structure-oriented lumping is a modeling approach that represents complex molecules as a construct of structural groups, allowing for a more detailed characterization of petroleum fractions. nih.govnih.gov This molecular-level understanding is crucial for optimizing refining processes and predicting the properties of petroleum products. google.com Although the specific role of this compound in this context is not detailed, as a component of crude oil, it would be part of the complex mixture that these advanced characterization techniques aim to understand.
Solvent Applications in Chemical Processes
This compound is recognized in industrial and research settings for its utility as a non-polar, hydrophobic solvent. cymitquimica.com Its chemical structure, featuring a cyclohexane ring substituted with a hexyl group, contributes to its characteristic properties, including low volatility and moderate solubility in other organic solvents. cymitquimica.com While it is less soluble in polar solvents such as water, it is miscible with organic solvents like ethanol and ether. cymitquimica.com These properties make it a viable medium for various chemical processes and formulations.
Solvent Properties in Nonaqueous Systems
This compound's non-polar nature governs its behavior in nonaqueous systems, making it an effective solvent for non-polar and weakly polar compounds. cymitquimica.com Its primary industrial applications as a solvent are found in the manufacturing of coatings, inks, glues, and cleaners, where it serves to dissolve various organic components. In the realm of organic synthesis, it is employed as a reaction medium, facilitating chemical transformations by dissolving reactants and reagents. cymitquimica.com
The physical properties of this compound are integral to its function as a solvent. It is a colorless liquid with a boiling point of approximately 208-210 °C and a density of about 0.82 g/cm³. The viscosity of a solvent is a critical parameter in chemical processes, influencing mass transfer and reaction kinetics. The dynamic viscosity of this compound has been evaluated across a range of temperatures, as detailed in the table below.
| Temperature (K) | Viscosity (Pa·s) |
|---|---|
| 270 | 0.00336 |
| 300 | 0.00185 |
| 330 | 0.00114 |
| 360 | 0.000773 |
| 390 | 0.000561 |
This table presents the dynamic viscosity of liquid this compound in equilibrium with its gas phase at various temperatures.
Diffusion Studies in Various Solvents
The study of diffusion in liquid systems is fundamental to understanding reaction kinetics and mass transport phenomena. The translational diffusion of molecules within a solvent is a key factor in processes that are diffusion-controlled. Research has been conducted to determine the translational diffusion constant of various substances in this compound.
A notable study investigated the diffusion of squalene, a triterpene, in a series of alkanes and cyclohexanes, including n-hexylcyclohexane. Using capillary flow techniques, the translational diffusion constant (D) of squalene in n-hexylcyclohexane was determined. This research provides valuable insight into the mobility of large organic molecules within this solvent environment. The experimental findings are summarized in the table below.
| Solute | Solvent | Temperature (°C) | Viscosity (η) of Solvent (cP) | Translational Diffusion Constant (D) (10⁻⁶ cm²/s) |
|---|---|---|---|---|
| Squalene | n-Hexylcyclohexane | 24.5 | 2.02 | 2.85 |
This table details the experimental values for the translational diffusion constant of squalene in n-hexylcyclohexane at a specific temperature, along with the viscosity of the solvent under the same conditions.
Future Research Directions and Emerging Trends
Investigation of Isomer-Specific Reactivity and Properties
The molecular structure of hexylcyclohexane allows for various isomers, including cis and trans stereoisomers related to the orientation of the hexyl group on the cyclohexane (B81311) ring, as well as structural isomers of the hexyl group itself (e.g., n-hexyl, isohexyl). Each of these isomers can exhibit distinct physical and chemical properties, including differing reactivity and stability. acs.org This inherent complexity presents a rich area for investigation, as the specific properties of each isomer can influence its behavior in chemical reactions and its suitability for various applications. acs.org
Research into the catalytic conversion of related cycloalkanes provides a strong precedent for the importance of isomer-specific studies. For example, studies on the hydrocracking of octylcyclohexane over bifunctional catalysts demonstrate that the catalyst's properties—such as its metal function (e.g., Platinum) or acidity (e.g., zeolites like H-USY and H-Beta)—can selectively favor either isomerization or cracking reactions. greenchemistryandcommerce.org The selectivity towards different isomers, including multi-branched structures, is influenced by factors like the catalyst's pore structure, highlighting that steric constraints can dictate reaction pathways. greenchemistryandcommerce.org Analogous investigations into this compound would be crucial for applications in catalysis and chemical synthesis, where controlling the formation of specific isomers is key to optimizing product yields and properties. Further research is also warranted based on general mechanisms proposed for particle-phase chemistry of C12 alkanes, which include potential isomerization pathways for reaction products. dbcls.jp
In-depth Analysis of Multiphase Reaction Mechanisms in Atmospheric Chemistry
This compound is classified as an intermediate volatile organic compound (IVOC), a class of substances recognized as significant precursors to the formation of secondary organic aerosols (SOAs). umd.edunih.gov SOAs are a major component of atmospheric particulate matter (PM₂.₅) and have substantial impacts on air quality, climate, and human health. The transformation of this compound into SOA is a complex, multiphase process that begins with gas-phase oxidation. nih.gov
This initial oxidation is primarily driven by reactions with atmospheric oxidants such as hydroxyl radicals (OH·) during the daytime, and to a lesser extent, nitrate (B79036) radicals (NO₃·) at night. umd.eduuml.edu These reactions convert this compound into a series of lower-volatility, oxygenated products. uml.edu The specific products formed and the subsequent SOA yield are highly dependent on ambient conditions, particularly the concentration of nitrogen oxides (NOx). nih.gov Studies on C12 alkanes, including this compound, have shown that SOA yields can vary significantly between high-NOx conditions (typical of urban environments) and low-NOx conditions (more common in remote areas). nih.govuml.edu
The process becomes multiphase when these less volatile oxidation products partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or through new particle formation. nih.gov Once in the particle phase, these compounds can undergo further reactions, including oligomerization or accretion, leading to the formation of larger, even less volatile molecules that contribute to aerosol growth. uml.edu Understanding these intricate multiphase mechanisms is critical for accurately modeling air quality and predicting the atmospheric impact of IVOCs like this compound. umd.edunih.gov Research indicates that large cyclohexanes can have higher SOA yields compared to some aromatic compounds, underscoring their importance in atmospheric chemistry. mdpi.com
Table 1: Secondary Organic Aerosol (SOA) Yields from C12 Alkanes
This table presents data on SOA yields from various C12 alkane precursors, including this compound, under different NOx conditions. The data illustrates the influence of molecular structure and atmospheric conditions on SOA formation potential.
| Precursor | NOx Condition | SOA Yield (%) | Reference |
|---|---|---|---|
| This compound | High-NOx | Varies | nih.govuml.edu |
| This compound | Low-NOx | Varies | nih.govuml.edu |
| n-Dodecane | High-NOx | Varies | nih.govuml.edu |
| n-Dodecane | Low-NOx | Varies | nih.govuml.edu |
| Cyclododecane (B45066) | High-NOx | Varies | nih.govuml.edu |
| Cyclododecane | Low-NOx | Varies | nih.govuml.edu |
| 2-Methylundecane (B1362468) | High-NOx | Varies | nih.govuml.edu |
| 2-Methylundecane | Low-NOx | Varies | nih.govuml.edu |
Development of High-Resolution Online Detection Technologies
A significant challenge in studying this compound and other IVOCs in the atmosphere is their detection and quantification. umd.edu Future progress in understanding their atmospheric chemistry is contingent upon the development of advanced, high-resolution online detection technologies. nih.gov Current instruments have limitations; for instance, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), a common tool for VOC analysis, can struggle with accurately detecting compounds with higher mass-to-charge ratios (m/z) like this compound. mdpi.com
For the particle phase, techniques like the Aerosol Mass Spectrometer (AMS) are invaluable for determining the bulk chemical composition and elemental ratios (e.g., O:C, H:C) of SOA. uml.edumdpi.com However, the AMS provides limited molecular-level detail. To bridge this gap, there is a pressing need for online instruments that can provide real-time, molecule-specific measurements for low-volatility and semi-volatile compounds in both the gas and particle phases. The development of high-resolution mass spectrometry techniques, such as those incorporating Orbitrap technology, holds promise for achieving the necessary sensitivity and specificity to track the complex reaction pathways of this compound and its oxidation products in real-time. researchgate.net
Exploration of Novel Catalytic Processes
The cyclohexane ring is a fundamental structure in many valuable chemicals and fuels. Exploring novel catalytic processes to transform this compound can unlock new pathways for producing fine chemicals, lubricants, or high-performance fuels. Research on the hydroconversion of similar long-chain alkyl-cycloalkanes provides a roadmap for this exploration. greenchemistryandcommerce.org
The key is the use of bifunctional catalysts that possess both a metal component (for hydrogenation/dehydrogenation) and an acidic support (for skeletal rearrangement). greenchemistryandcommerce.org The balance between these two functions is critical. For instance, studies using platinum supported on various materials (e.g., zeolites, silica-alumina) show that catalyst design can steer the reaction toward desired outcomes. greenchemistryandcommerce.org
Isomerization: Catalysts with moderate acidity and appropriate pore structures can promote the isomerization of the alkyl chain or the cyclohexane ring, producing branched isomers with potentially improved properties (e.g., lower freezing point). greenchemistryandcommerce.org
Ring Opening: Specific catalysts can be designed to selectively open the cyclohexane ring, yielding valuable long-chain alkanes. greenchemistryandcommerce.org
Cracking: Stronger acidic sites tend to favor cracking, breaking the molecule into smaller, lower-carbon-number fragments. greenchemistryandcommerce.org
Future research could focus on developing catalysts with precisely tailored porosity and metal-acid balance to achieve high selectivity for a specific transformation of this compound. This includes exploring novel support materials and different noble or non-noble metal components to create more efficient and cost-effective catalytic systems. greenchemistryandcommerce.org
Advanced Computational Modeling for Predictive Understanding
The complexity of the chemical and physical processes involving this compound, particularly in atmospheric SOA formation, necessitates the use of advanced computational models for a predictive understanding. uml.edu Simple models are often insufficient to capture the multigenerational aging and multiphase partitioning that characterize these systems. uml.edu
A promising direction is the development of sophisticated models like the Functional Group Oxidation Model (FGOM). uml.edu Instead of tracking every single molecule, the FGOM simulates the evolution of a suite of functional groups (e.g., alcohol, ketone, carboxylic acid, nitrate) as the parent hydrocarbon is oxidized. uml.edu By parameterizing the probabilities of adding or removing functional groups and fragmenting the carbon backbone, these models can predict key SOA properties, such as total mass concentration and elemental ratios, with greater accuracy and computational feasibility than fully explicit models. uml.edu
Integrating such detailed chemical mechanisms into larger-scale regional air quality models is a critical next step for improving the accuracy of SOA simulations. umd.edu Furthermore, the application of machine learning and other artificial intelligence techniques to chemical process engineering represents an emerging frontier. These methods could be trained on large datasets from laboratory experiments and model outputs to predict reaction outcomes, optimize catalytic processes, and accelerate the discovery of novel chemical pathways involving this compound.
Neurotoxicity and Environmental Impact of Related Phthalate (B1215562) Alternatives
While this compound itself is not a primary plasticizer, compounds with a hydrogenated phthalate structure, which are closely related, are of significant commercial and environmental interest. nih.gov Specifically, esters of cyclohexanedicarboxylic acid, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), have been introduced as safer, non-phthalate alternatives in a wide range of consumer products, including toys, medical devices, and food packaging. nih.govnih.gov The investigation into the toxicological and environmental profiles of these alternatives is a critical area of ongoing research to avoid "regrettable substitutions," where a banned chemical is replaced by another that is later found to be harmful. acs.org
Studies on DINCH have begun to reveal a complex toxicological profile. While it is generally considered to have a lower toxicity profile than the phthalates it replaces and lacks the endocrine-disrupting anti-androgenic effects, concerns remain. nih.govmdpi.com Research using zebrafish larvae, a common model for developmental neurotoxicity, has shown that exposure to DINCH can alter locomotor activity and affect the expression of genes related to cholesterol biosynthesis, indicating potential for developmental neurotoxicity. nih.govresearchgate.net Other studies have pointed to DINCH and its metabolites potentially acting as metabolic disruptors. nih.govacs.org
The environmental fate of these alternatives is also under scrutiny. Being plasticizers, they are not chemically bound to the polymer matrix and can leach into the environment. nih.govuml.edu The detection of DINCH metabolites in human urine confirms widespread exposure. nih.gov Although some assessments conclude that DINCH is not expected to pose a significant environmental risk based on its reported use, its classification as very toxic to aquatic life with long-lasting effects in some safety data sheets warrants further investigation into its persistence, bioaccumulation, and long-term ecological impact. industrialchemicals.gov.auchemos.de This research is essential to ensure that alternatives based on the cyclohexane scaffold are genuinely safer for both human health and the environment.
Q & A
Q. Methodology :
- 3D Visualization : Ball-and-stick models and van der Waals surface analysis via cheminformatics software (e.g., Avogadro, PyMOL) .
- SDF/MOL Files : Import structural data into Gaussian or NWChem for quantum mechanical simulations .
How do researchers design experiments to investigate this compound's role in secondary organic aerosol (SOA) formation under varying atmospheric conditions?
Advanced Question
Experimental designs often involve:
- Chamber Studies : Simulate high- and low-NO₃ conditions using environmental chambers.
- Key Metrics :
- Reaction Rate Constant (kOH) : Measured via gas chromatography (GC) or proton-transfer-reaction mass spectrometry (PTR-MS). This compound exhibits kOH = 17.4 ± 0.6 × 10⁻¹² cm³ s⁻¹, higher than linear alkanes like n-dodecane .
- SOA Density : Determined using aerosol mass spectrometry (AMS). Under high-NOₓ, SOA density = 1.29 ± 0.01 g cm⁻³; under low-NOₓ, 1.17 ± 0.03 g cm⁻³ .
- Reaction Rate Constant (kOH) : Measured via gas chromatography (GC) or proton-transfer-reaction mass spectrometry (PTR-MS). This compound exhibits kOH = 17.4 ± 0.6 × 10⁻¹² cm³ s⁻¹, higher than linear alkanes like n-dodecane .
Q. Methodological Considerations :
- Control humidity, temperature, and oxidant concentrations to mimic real-world conditions .
- Compare with structural analogs (e.g., cyclododecane) to isolate branching effects .
What methodological approaches resolve contradictions in reported reaction rate constants (kOH) for this compound oxidation?
Advanced Question
Discrepancies in kOH values arise from:
- Instrumentation Bias : GC vs. PTR-MS calibration differences.
- Reaction Conditions : Variability in NOₓ levels or chamber wall interactions.
Q. Resolution Strategies :
- Standardized Protocols : Adopt EPA or ASTM guidelines for chamber experiments .
- Interlaboratory Comparisons : Share raw data via platforms like NIST Chemistry WebBook to validate reproducibility .
What are the primary applications of this compound in organic synthesis and biological studies?
Basic Question
- Organic Synthesis :
- Biological Studies :
- Membrane Mimetics : Study lipid bilayer dynamics due to its cycloalkane structure .
How does the branched structure of this compound influence its physicochemical properties compared to linear alkanes?
Advanced Question
Q. Methodology :
What are the challenges in quantifying this compound's environmental persistence using computational models?
Advanced Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
